molecular formula C18H30O3 B5007559 octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol CAS No. 5186-22-1

octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol

Cat. No. B5007559
CAS RN: 5186-22-1
M. Wt: 294.4 g/mol
InChI Key: GATCEJCAKDSFNO-UHFFFAOYSA-N
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Description

Octahydrospiro[benzo[c]chromene-6,1’-cyclohexane]-4a,10a(2H,6aH)-diol is a chemical compound with the molecular formula C18H30O3 . It has an average mass of 294.429 Da and a monoisotopic mass of 294.219482 Da .


Synthesis Analysis

A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields .


Molecular Structure Analysis

The molecular structure of octahydrospiro[benzo[c]chromene-6,1’-cyclohexane]-4a,10a(2H,6aH)-diol is complex, with multiple rings and functional groups . It has a spiro[cyclohexane-1,6’-[6H]dibenzo[b,d]pyran] core structure .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of octahydrospiro[benzo[c]chromene-6,1’-cyclohexane]-4a,10a(2H,6aH)-diol is the intermolecular Diels–Alder cycloaddition . This reaction is followed by an oxidative aromatization step to form the final product .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 460.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 83.2±6.0 kJ/mol, and the flash point is 232.2±27.3 °C . The compound has a molar refractivity of 82.0±0.4 cm3, with 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

properties

IUPAC Name

spiro[1,2,3,4,6a,7,8,9,10,10b-decahydrobenzo[c]chromene-6,1'-cyclohexane]-4a,10a-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c19-17-12-6-2-8-14(17)16(10-4-1-5-11-16)21-18(20)13-7-3-9-15(17)18/h14-15,19-20H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATCEJCAKDSFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3CCCCC3(C4CCCCC4(O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966188
Record name Octahydrospiro[cyclohexane-1,6'-dibenzo[b,d]pyran]-4'a,10'a(2'H,6'aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5186-22-1
Record name Octahydrospiro[cyclohexane-1,6'-dibenzo[b,d]pyran]-4'a,10'a(2'H,6'aH)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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